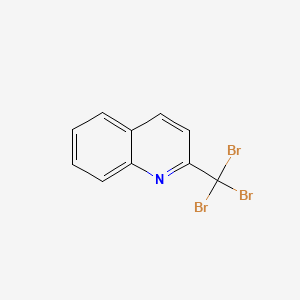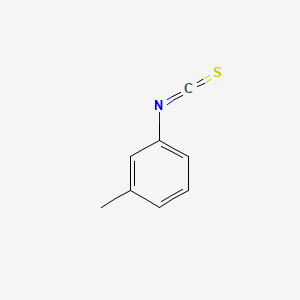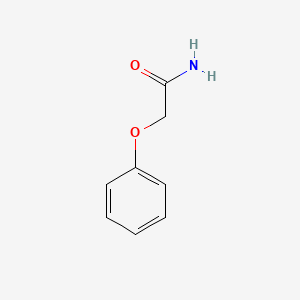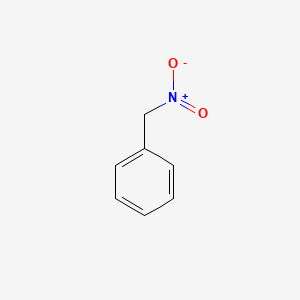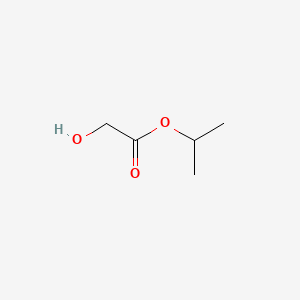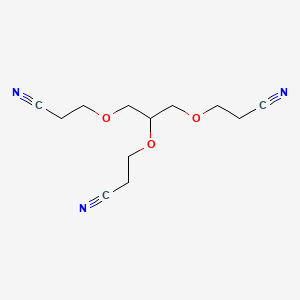
3,5-ジメチルイソキサゾール
概要
説明
3,5-Dimethylisoxazole is a heterocyclic organic compound with the molecular formula C5H7NO. It is characterized by a five-membered ring containing one nitrogen and one oxygen atom at adjacent positions, with two methyl groups attached at the 3rd and 5th positions. This compound is of significant interest due to its diverse applications in medicinal chemistry, particularly as a scaffold for drug development .
Synthetic Routes and Reaction Conditions:
Metal-Free Synthesis: One common method involves the cycloaddition of nitrile oxides with alkynes, which can be catalyzed by various metal-free conditions.
Industrial Production Methods: Industrial production often employs similar synthetic routes but on a larger scale, optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to ensure consistent product quality .
Types of Reactions:
Substitution Reactions: 3,5-Dimethylisoxazole can undergo substitution reactions, particularly at the methyl groups.
Addition Reactions: It can react with carbonyl compounds to form various substituted isoxazoles.
Common Reagents and Conditions:
Lithiation: Typically involves the use of strong bases like n-butyllithium.
Electrophilic Addition: Common electrophiles include alkyl halides and carbonyl compounds.
Major Products:
科学的研究の応用
3,5-Dimethylisoxazole has been extensively studied for its potential in various fields:
Medicinal Chemistry: It acts as a scaffold for developing inhibitors of bromodomain-containing proteins, which are targets for cancer therapy.
Biological Research: It has been used to study the epigenetic regulation of gene expression by mimicking acetyl-lysine.
Industrial Applications: Its derivatives are used in the synthesis of various pharmaceuticals and agrochemicals.
作用機序
Target of Action
The primary target of 3,5-Dimethylisoxazole is Bromodomain-containing protein 4 (BRD4) . BRD4 is a member of the bromodomain and extra terminal domain (BET) family, which plays a crucial role in regulating gene transcription .
Mode of Action
3,5-Dimethylisoxazole acts as an acetyl-lysine-mimetic bromodomain ligand . It displaces acetylated histone-mimicking peptides from bromodomains . This interaction inhibits the activity of BRD4, thereby disrupting the transcription of genes regulated by this protein .
Biochemical Pathways
The inhibition of BRD4 by 3,5-Dimethylisoxazole affects various biochemical pathways. It modulates the expression of c-MYC and γ-H2AX, two proteins involved in cell proliferation and DNA damage response, respectively . This compound also induces DNA damage, inhibits cell migration and colony formation, and arrests the cell cycle at the G1 phase .
Pharmacokinetics
Its molecular weight is 971152 , which suggests that it may have good bioavailability due to its small size
Result of Action
The inhibition of BRD4 by 3,5-Dimethylisoxazole leads to significant anti-proliferative activity against certain cancer cell lines . For instance, it has been shown to exhibit potent inhibitory effects on both triple-negative breast cancer (TNBC) cell lines and MCF-7 cells .
生化学分析
Biochemical Properties
3,5-Dimethylisoxazole acts as an acetyl-lysine bioisostere, which means it can mimic the acetylated lysine residues found in proteins. This property allows it to interact with bromodomains, which are protein modules that recognize acetylated lysines. Specifically, 3,5-Dimethylisoxazole displaces acetylated histone-mimicking peptides from bromodomains, thereby influencing gene expression and chromatin structure . The compound has been shown to interact with bromodomain-containing proteins such as BRD2 and BRD4, which are involved in the regulation of gene transcription .
Cellular Effects
3,5-Dimethylisoxazole has significant effects on various types of cells and cellular processes. It has been demonstrated to have antiproliferative effects on MV4;11 acute myeloid leukemia cells, similar to other BET bromodomain inhibitors . The compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it can inhibit the interaction between bromodomains and acetylated histones, leading to changes in gene expression and subsequent cellular responses .
Molecular Mechanism
At the molecular level, 3,5-Dimethylisoxazole exerts its effects by binding to bromodomains, thereby inhibiting their interaction with acetylated lysines on histones . This inhibition disrupts the recognition of acetylated histones, leading to alterations in chromatin structure and gene expression. The compound’s binding interactions with bromodomains have been elucidated through X-ray crystallographic analysis, revealing the key interactions responsible for its activity and selectivity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3,5-Dimethylisoxazole have been observed to change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 3,5-Dimethylisoxazole can maintain its activity over extended periods, although its stability may vary depending on the experimental conditions . Long-term exposure to the compound has been associated with sustained antiproliferative effects on cancer cells .
Dosage Effects in Animal Models
The effects of 3,5-Dimethylisoxazole vary with different dosages in animal models. Studies have demonstrated that the compound exhibits dose-dependent antiproliferative effects on cancer cells, with higher doses leading to more pronounced effects . At high doses, 3,5-Dimethylisoxazole may also exhibit toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic applications .
Metabolic Pathways
3,5-Dimethylisoxazole is involved in various metabolic pathways, including those related to its role as an acetyl-lysine bioisostere. The compound interacts with enzymes and cofactors involved in the regulation of gene expression and chromatin structure . Its effects on metabolic flux and metabolite levels are influenced by its interactions with bromodomains and other biomolecules .
Transport and Distribution
Within cells and tissues, 3,5-Dimethylisoxazole is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation in specific cellular compartments . The transport and distribution of 3,5-Dimethylisoxazole are critical factors that determine its bioavailability and therapeutic efficacy .
Subcellular Localization
The subcellular localization of 3,5-Dimethylisoxazole is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound’s activity and function are affected by its localization within the cell, which can impact its interactions with bromodomains and other biomolecules . Understanding the subcellular localization of 3,5-Dimethylisoxazole is essential for elucidating its mechanism of action and therapeutic potential .
類似化合物との比較
Isoxazole: The parent compound without methyl substitutions.
4-Methylisoxazole: A similar compound with a single methyl group at the 4th position.
Uniqueness: 3,5-Dimethylisoxazole is unique due to its dual methyl substitutions, which enhance its binding affinity and selectivity for bromodomains compared to other isoxazole derivatives .
特性
IUPAC Name |
3,5-dimethyl-1,2-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO/c1-4-3-5(2)7-6-4/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FICAQKBMCKEFDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6059784 | |
| Record name | Isoxazole, 3,5-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6059784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
97.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
300-87-8 | |
| Record name | 3,5-Dimethylisoxazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=300-87-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,5-Dimethylisoxazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000300878 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,5-Dimethylisoxazole | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40798 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Isoxazole, 3,5-dimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Isoxazole, 3,5-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6059784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5-dimethylisoxazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.547 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3,5-DIMETHYLISOXAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JS7C0HP303 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







